molecular formula C10H17O3- B1262655 (3S,6R)-6-hydroxy-3-isopropenylheptanoate

(3S,6R)-6-hydroxy-3-isopropenylheptanoate

Cat. No. B1262655
M. Wt: 185.24 g/mol
InChI Key: NQYDFAGFKCSWGI-BDAKNGLRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-6-hydroxy-3-isopropenylheptanoate is an optically active form of 6-hydroxy-3-isopropenylheptanoate having (3R,6R)-configuration. Product of the hydrolysis of (4S,7R)-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate base of a (3S,6R)-6-hydroxy-3-isopropenylheptanoic acid.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Diastereomers : The synthesis of diastereomers like 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), relevant in the study of perthamides C and D, has been achieved with an average overall yield of 50%. This synthesis is important for structural and stereochemical studies of such compounds (Sepe et al., 2010).

  • Structural Elucidation in Natural Products : Diarylheptanoids isolated from the rhizomes of Zingiber officinale and Curcuma kwangsiensis have been structurally characterized, contributing to the understanding of natural products chemistry (Ma et al., 2004); (Li et al., 2010).

  • Microbial Synthesis Characterization : Research on the microbial synthesis of poly(beta-hydroxyalkanoates) with aromatic groups, involving compounds like 7-phenylheptanoic acid, has been conducted. This work is pivotal for understanding biodegradable polymer production and potential biomedical applications (Abraham et al., 2001).

Biochemical and Medicinal Applications

  • Antioxidant and Cytoprotective Properties : Studies on diarylheptanoids from Zingiber officinale have shown significant antioxidant and cytoprotective properties, indicating potential therapeutic applications (Tao et al., 2008).

  • Inhibition Studies : Research on the synthesis of analogues of the carboxyl protease inhibitor pepstatin from compounds like 4-amino-3-hydroxy-6-methylheptanoic acid has shed light on the structure-activity relationships in enzyme inhibition, which is crucial for drug development (Rich et al., 1980).

properties

Molecular Formula

C10H17O3-

Molecular Weight

185.24 g/mol

IUPAC Name

(3S,6R)-6-hydroxy-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/p-1/t8-,9+/m1/s1

InChI Key

NQYDFAGFKCSWGI-BDAKNGLRSA-M

Isomeric SMILES

C[C@H](CC[C@@H](CC(=O)[O-])C(=C)C)O

Canonical SMILES

CC(CCC(CC(=O)[O-])C(=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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